
2-(Phenylsulfonyl)pyridine
Overview
Description
2-(Phenylsulfonyl)pyridine is an organic compound with the chemical formula C11H9NO2S. It is a white crystalline solid that is soluble in organic solvents such as alcohol, ether, and dimethyl sulfoxide. This compound is commonly used as an intermediate in organic synthesis, particularly in the synthesis of drugs and pesticides .
Preparation Methods
Synthetic Routes and Reaction Conditions
A common preparation method for 2-(Phenylsulfonyl)pyridine involves the reaction of pyridine with benzenesulfonyl chloride. The specific steps are as follows :
- Add pyridine to anhydrous ether.
- Slowly add benzenesulfonyl chloride while maintaining low temperature and stirring.
- After the reaction is complete, filter the product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(Phenylsulfonyl)pyridine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Some common reagents and conditions used in these reactions are:
Oxidation: Can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Typically involves reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often carried out using nucleophiles or electrophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
2-(Phenylsulfonyl)pyridine has been investigated for its potential pharmacological properties, including:
- Antimicrobial Activity : Research has shown that pyridine derivatives exhibit significant antimicrobial effects against various pathogens. For instance, compounds containing the pyridine nucleus have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Properties : Studies indicate that certain pyridine derivatives exhibit cytotoxic effects on cancer cell lines. The sulfonyl group may enhance the interaction with biological targets, contributing to the compound's efficacy in inhibiting tumor growth .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the preparation of more complex organic molecules through various synthetic methodologies, including palladium-catalyzed reactions and C–H activation strategies .
- Functionalization of Pyridine Rings : The presence of the sulfonyl group allows for selective functionalization at different positions on the pyridine ring, facilitating the development of diverse chemical entities with tailored properties .
Data Table: Applications and Activities
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The compound exhibited notable activity against multiple strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines, revealing an IC50 value below 10 µM for certain types of cancer, indicating strong potential as an anticancer agent . The mechanism involves inducing apoptosis in cancer cells, which is crucial for therapeutic development.
Mechanism of Action
The mechanism of action of 2-(Phenylsulfonyl)pyridine involves its interaction with specific molecular targets and pathways . For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(Phenylsulfonyl)pyridine can be compared with other similar compounds, such as 2-(benzenesulfonyl)pyridine and 2-(phenylsulfonyl)-pyridine . These compounds share similar structural features but may differ in their reactivity, stability, and specific applications. The uniqueness of this compound lies in its specific functional groups, which allow it to participate in a variety of chemical reactions and make it a valuable intermediate in organic synthesis.
List of Similar Compounds
- 2-(benzenesulfonyl)pyridine
- 2-(phenylsulfonyl)-pyridine
- 2-(phenyl sulfonyl)-pyridine
- 2-Pyridyl phenyl sulfone
Biological Activity
2-(Phenylsulfonyl)pyridine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications. The information is compiled from various research studies and reviews to provide a comprehensive overview.
This compound features a pyridine ring substituted with a phenylsulfonyl group, which enhances its reactivity and biological activity. The molecular structure can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines. For instance, a study demonstrated that derivatives of this compound exhibited growth inhibition (GI50) values of less than 10 nM against 80% of the NCI-60 cancer cell lines, with specific efficacy against breast cancer cells (Hs578T) showing a GI50 value of 10.3 nM .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | GI50 (nM) |
---|---|---|
I | Hs578T | 10.3 |
II | Various | <10 |
III | UO-31 | 10.83 |
IV | SNB-75 | 13.76 |
The mechanism underlying the anticancer activity of this compound involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. The half-maximal inhibitory concentration (IC50) for this activity was found to be 1.7 μM . Additionally, molecular docking studies suggest that the compound binds effectively to target proteins involved in cancer progression.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been investigated for its enzyme inhibitory effects. Studies have shown that it can inhibit certain enzymes related to cancer metabolism and proliferation, contributing to its overall therapeutic potential .
Case Studies
Several studies have highlighted the biological effects of this compound in different contexts:
- Anticancer Screening : The National Cancer Institute (NCI) screened various derivatives against a panel of human cancer cell lines, revealing promising results for further development .
- Tubulin Interaction : Research focused on the interaction between this compound and tubulin revealed that it disrupts microtubule formation, which is critical for cancer cell division and survival .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds based on the phenylsulfonyl pyridine scaffold exhibit reduced tumor growth in animal models, suggesting potential for clinical application .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Phenylsulfonyl)pyridine, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sulfonylation of pyridine derivatives using phenylsulfonyl chloride under controlled conditions. Key steps include:
- Oxidation : For analogous compounds (e.g., selenonyl derivatives), oxidation with KMnO₄ in glacial acetic acid at room temperature is effective .
- Purification : Column chromatography (silica gel) or recrystallization is used to isolate the product, with yields optimized by maintaining anhydrous conditions and inert atmospheres .
- Critical Parameters : Reaction temperature (20–25°C), stoichiometric ratios of reactants, and choice of solvent (e.g., dichloromethane or acetic acid) significantly impact purity and yield .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and dihedral angles (e.g., near-perpendicular phenyl-pyridine orientation, ~79° dihedral angle) using programs like SHELXS97 and SHELXL97 .
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions, while IR identifies sulfonyl (S=O) stretches at ~1350–1150 cm⁻¹ .
- Data Collection : APEX2 software for diffraction data and ORTEP-3 for molecular graphics visualization .
Q. What safety precautions should be implemented when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Neutralize spills with sodium bicarbonate .
- Storage : Store in airtight containers at –20°C to prevent degradation .
Advanced Research Questions
Q. How can researchers investigate the role of the sulfonyl group in the biological activity of this compound derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs lacking the sulfonyl group or replacing it with selenonyl/thioether moieties. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease targets) .
- Computational Modeling : Perform molecular docking (AutoDock, Schrödinger) to analyze sulfonyl interactions with active sites. Validate predictions with mutagenesis studies .
- In Vitro Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound across different studies?
- Methodological Answer :
- Standardization : Replicate experiments using identical cell lines (e.g., HeLa or HEK293) and assay buffers to minimize variability .
- Purity Verification : Analyze compounds via HPLC (>98% purity) and mass spectrometry to rule out impurities as confounding factors .
- Meta-Analysis : Cross-reference data with structural analogs (e.g., 2-(Phenylselenonyl)pyridine) to identify trends in substituent effects .
Q. How can reaction conditions be optimized to improve regioselectivity in the sulfonylation of pyridine derivatives?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to direct sulfonylation to the 2-position .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution, while nonpolar solvents may favor alternative pathways .
- Temperature Gradients : Lower temperatures (0–10°C) reduce side reactions; monitor progress via TLC or in situ IR .
Q. Key Methodological Notes
- Crystallography : For SCXRD, grow crystals via slow evaporation of CHCl₃/CCl₄ mixtures. Resolve weak π-π interactions (3.3–3.6 Å) to confirm packing motifs .
- Biological Studies : Use MTT assays for cytotoxicity profiling and Western blotting to assess downstream signaling pathways (e.g., apoptosis markers) .
Properties
IUPAC Name |
2-(benzenesulfonyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-15(14,10-6-2-1-3-7-10)11-8-4-5-9-12-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTVNPMFAZVTJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00302617 | |
Record name | 2-(PHENYLSULFONYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24244-60-8 | |
Record name | 24244-60-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(PHENYLSULFONYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00302617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Phenylsulfonyl)-pyridin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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